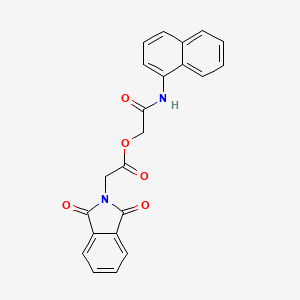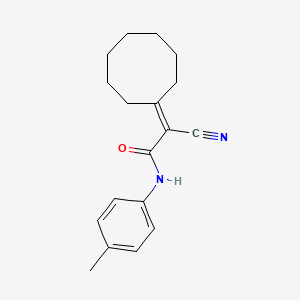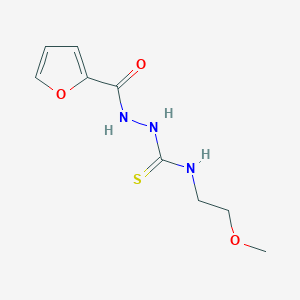![molecular formula C16H15ClN2O3S B4705030 methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4705030.png)
methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate, also known as CMETB, is a synthetic compound that has been studied for its potential biomedical applications. It belongs to the class of thiosemicarbazone derivatives, which have been shown to possess various biological activities, including antiviral, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes, including topoisomerase II, ribonucleotide reductase, and proteasome. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In viral research, this compound has been shown to inhibit viral entry, replication, and assembly. In neurodegenerative disease research, this compound has been shown to enhance antioxidant defense, reduce inflammation, and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments include its synthetic availability, low toxicity, and broad-spectrum activity against cancer and viral infections. However, the limitations of using this compound in lab experiments include its poor solubility, instability in aqueous solutions, and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the development of more stable and water-soluble derivatives of this compound could improve its pharmacological properties. Third, the evaluation of this compound in animal models of cancer, viral infections, and neurodegenerative diseases could provide valuable insights into its therapeutic potential. Fourth, the combination of this compound with other drugs or therapies could enhance its efficacy and reduce potential side effects. Fifth, the identification of biomarkers that predict the response to this compound could improve patient selection and treatment outcomes. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
Methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use in the treatment of cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In viral research, this compound has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
methyl 2-[(5-chloro-2-methoxyphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-21-14-8-7-10(17)9-13(14)19-16(23)18-12-6-4-3-5-11(12)15(20)22-2/h3-9H,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRZRUDFHJXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4704949.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4704952.png)


![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4704970.png)
![7-benzyl-8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4704980.png)

![N-(3-ethoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4705012.png)
![1-allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705015.png)
![N-(4-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705020.png)
![2,8,9-trimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705028.png)
![diisopropyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4705039.png)
